molecular formula C19H22N2O4S2 B2392909 2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 923498-25-3

2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2392909
CAS No.: 923498-25-3
M. Wt: 406.52
InChI Key: BRAYRSHJOCOYJE-UHFFFAOYSA-N
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Description

2-(4-(Benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiophene ring, introduction of the benzylsulfonyl group, and subsequent amide formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

The compound 2-(4-(benzylsulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of the cyclopentathiophene family, which has garnered attention for its potential biological activities, particularly in anticancer research. This article synthesizes available information regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₃S₂
  • Molecular Weight : 366.47 g/mol

Biological Activity Overview

Research indicates that compounds within the cyclopentathiophene class exhibit various biological activities, including:

  • Anticancer Properties : Several studies have reported that cyclopentathiophenes can inhibit cell proliferation in cancer cell lines. For instance, a related compound demonstrated significant antiproliferative activity against A549 lung cancer cells with a GI50 value in the submicromolar range .

The mechanisms through which these compounds exert their biological effects typically involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Evidence suggests that these compounds can activate caspases (e.g., caspase 3, 8, and 9), which are crucial for the apoptotic process .

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of various cyclopentathiophene derivatives on multiple cancer cell lines. The results indicated that the compound exhibited:

  • GI50 Values :
    • A549 (lung cancer): 0.69 µM
    • OVACAR-4 (ovarian cancer): 2.01 µM
    • CAKI-1 (renal cancer): 0.69 µM

These values suggest that the compound is highly effective at inhibiting cell growth at low concentrations, indicating a potent anticancer potential .

Study 2: Mechanistic Insights

Further mechanistic studies revealed that treatment with the compound resulted in:

  • Cell Cycle Arrest : A549 cells showed significant G2/M phase accumulation post-treatment.
  • Apoptotic Signaling : Activation of apoptotic pathways was confirmed through increased levels of cleaved caspases .

Data Table: Summary of Biological Activities

PropertyValue
Anticancer ActivityYes
GI50 (A549)0.69 µM
GI50 (OVACAR-4)2.01 µM
Induces ApoptosisYes
MechanismTubulin polymerization inhibition

Properties

IUPAC Name

2-(4-benzylsulfonylbutanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S2/c20-18(23)17-14-8-4-9-15(14)26-19(17)21-16(22)10-5-11-27(24,25)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2,(H2,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAYRSHJOCOYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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